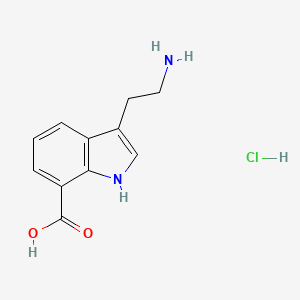

3-(2-Aminoethyl)-1H-indole-7-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Aminoethyl)-1H-indole-7-carboxylic acid; hydrochloride, also known as AEIC, is a chemical compound that has been widely used in scientific research. It is a derivative of tryptophan and belongs to the class of indole-based compounds. AEIC has shown potential in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Innovative Synthetic Pathways

Research has illustrated diverse synthetic methodologies utilizing indole derivatives for the construction of complex molecules. For instance, the aminomethylation of electron-rich aromatics, including indoles, with an N-silyl-N,O-acetal catalyzed by metal triflates and TMSCl, facilitates the synthesis of aromatic primary amines and 1-aryl-trichloroethylamines. This method showcases a significant advancement in indole chemistry, providing a straightforward approach to synthesizing indole-based compounds with potential pharmacological activities (Sakai et al., 2003).

Aqueous Solution Chemistry

The study of the aqueous solution chemistry of food-derived carcinogen models based on indole structures, such as N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide, highlights the importance of understanding the stability and reactivity of indole derivatives in various conditions. This knowledge is crucial for designing safer and more effective pharmacological agents (Rajagopal et al., 2003).

Biological Applications

Antiviral and Antimicrobial Properties

Indole derivatives demonstrate significant potential in antiviral and antimicrobial therapies. For example, substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters and their derivatives were synthesized and evaluated for their antiviral activities against viruses such as BVDV and HCV. Although the specific compound was not active against these viruses, this research direction underlines the broad applicability of indole derivatives in seeking new antiviral agents (Ivashchenko et al., 2014).

Anti-inflammatory Activity

The synthesis and molecular docking analysis of indole acetamide derivatives emphasize their potential in anti-inflammatory drug development. Through computational studies targeting cyclooxygenase domains, these compounds have shown promising results, further advocating for the exploration of indole derivatives in anti-inflammatory therapies (Al-Ostoot et al., 2020).

Material Science and Other Applications

Ionic Liquids and Polymers

Indole-based compounds have been explored for their utility in creating innovative materials, such as amino acid ionic liquids and polymers with unique properties. These applications demonstrate the versatility of indole derivatives beyond pharmacological uses, extending into material science for developing novel, functional materials (Ohno & Fukumoto, 2007).

Eigenschaften

IUPAC Name |

3-(2-aminoethyl)-1H-indole-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c12-5-4-7-6-13-10-8(7)2-1-3-9(10)11(14)15;/h1-3,6,13H,4-5,12H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUCXZLMILIBNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC=C2CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminoethyl)-1H-indole-7-carboxylic acid;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2764716.png)

![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2764722.png)

![4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2764724.png)

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2764725.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2764726.png)

![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2764730.png)